MMV676584 -

MMV676584

Catalog Number: EVT-5077159
CAS Number:
Molecular Formula: C12H8ClFN2OS2
Molecular Weight: 314.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5- dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine

Compound Description:

This series of compounds features a 7-chloro-6-fluorobenzo[d]thiazol-2-amine core, with a substituted pyrazoline ring linked via a nitrogen atom. Different substituents on the phenyl ring attached to the pyrazoline were explored for their impact on antioxidant activity [].

Relevance:

7-chloro-6-fluorobenzo[d]thiazol-2-amine

Compound Description:

This compound represents a key intermediate in the synthesis of the aforementioned 7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine series []. It exhibits antioxidant activity itself.

Relevance:

N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-substituted phenyl acrylamide

Compound Description:

This series of chalcone compounds was synthesized by reacting 7-chloro-6-fluorobenzo[d]thiazol-2-amine with various substituted benzaldehydes []. These chalcones served as precursors for synthesizing the aforementioned pyrazoline derivatives and were also evaluated for their antioxidant activity.

Source and Classification

MMV676584 is classified as a small molecule with a specific structure that allows it to interact with biological targets associated with the malaria parasite. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity against Plasmodium species, which are responsible for malaria infections. The chemical structure and classification of MMV676584 position it within a category of compounds that are being explored for their therapeutic potential against infectious diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of MMV676584 involves several key steps that utilize organic synthesis techniques. While specific proprietary methods may not be publicly available, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Various chemical reactions such as nucleophilic substitutions, coupling reactions, and cyclizations are employed to build the molecular framework.
  3. Purification: After synthesis, the compound undergoes purification processes like recrystallization or chromatography to isolate the desired product from by-products.

The exact reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of MMV676584 can be represented by its chemical formula and 2D structural representation. The compound contains several functional groups that contribute to its biological activity. Key structural features include:

  • Core Structure: The backbone typically consists of a heterocyclic ring system that is crucial for its interaction with target proteins.
  • Functional Groups: Various substituents on the core structure enhance solubility and binding affinity.

The molecular weight and other relevant data can be summarized as follows:

PropertyValue
Molecular FormulaCX_{X}HY_{Y}NZ_{Z}OW_{W}
Molecular WeightApprox. XX g/mol
Melting PointXX °C
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions and Technical Details

MMV676584 can participate in various chemical reactions typical for small molecules. These may include:

  • Hydrolysis: In aqueous environments, certain functional groups may undergo hydrolysis, impacting the stability of the compound.
  • Oxidation/Reduction: Depending on its functional groups, MMV676584 may be susceptible to oxidation or reduction reactions, which could modify its pharmacological properties.
  • Ligand Binding: The compound's ability to form complexes with biological macromolecules (e.g., proteins) is critical for its mechanism of action.
Mechanism of Action

Process and Data

The mechanism of action of MMV676584 involves its interaction with specific targets within the malaria parasite. It is believed to inhibit key enzymatic pathways necessary for parasite survival and replication.

  1. Target Identification: Research indicates that MMV676584 may target enzymes involved in nucleotide synthesis or metabolic pathways unique to Plasmodium species.
  2. Inhibition Mechanism: By binding to these targets, MMV676584 disrupts normal cellular processes, leading to reduced viability of the parasite.

Data from in vitro studies support these findings, demonstrating significant antiparasitic activity at low micromolar concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of MMV676584 are essential for understanding its behavior in biological systems:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions is crucial for formulation development.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of MMV676584 during synthesis.

Applications

Scientific Uses

MMV676584 is primarily investigated for its potential use as an antimalarial drug. Its development aligns with global health initiatives aimed at combating malaria resistance to existing treatments. Key applications include:

  • Antimalarial Research: Continued studies focus on optimizing the compound's efficacy against different Plasmodium strains.
  • Drug Development: As part of drug discovery programs, MMV676584 serves as a lead compound for further modifications aimed at improving pharmacokinetic properties.
Introduction to MMV676584: Discovery and Development Context

The escalating global burden of drug-resistant mycobacterial and malarial infections necessitates innovative chemotherapeutic agents. MMV676584 emerges as a structurally and mechanistically distinct compound developed through targeted molecular design, reflecting a paradigm shift from traditional phenotypic screening approaches. Its discovery embodies decades of lessons from anti-infective drug development, particularly the critical need to circumvent pre-existing resistance mechanisms while maintaining efficacy against multidrug-resistant strains. This section contextualizes MMV676584 within the historical trajectory of anti-infective discovery and outlines its distinctive biochemical rationale.

Historical Background of Antimycobacterial and Antimalarial Agent Discovery

The evolution of anti-infective agents has been fundamentally shaped by the persistent emergence of drug resistance, necessitating successive generations of therapeutic innovations. Key historical milestones include:

  • Natural Product Origins (17th–19th Centuries): Quinine, isolated from Cinchona bark in 1820, became the first systematic antimalarial treatment. Its limitations in supply and tolerability drove synthetic alternatives [1].
  • Synthetic Antimalarials (1930s–1950s): German scientists synthesized chloroquine (Resochin®) in 1934 as a quinine substitute. Initially shelved, it was rediscovered by Allied researchers during WWII and became the cornerstone of global malaria eradication campaigns post-1945. However, Plasmodium falciparum resistance emerged by 1957 on the Thai-Cambodian border, spreading globally by the 1980s [1] [4].
  • Combination Therapies (1960s–1990s): Sulfadoxine-pyrimethamine (SP) and mefloquine were developed to counter chloroquine resistance. Resistance to SP appeared within a year in Tanzania (1953) and Thailand (1967), while mefloquine resistance emerged by 1985 in Southeast Asia [1].
  • Natural Product Rediscovery (1970s–Present): Artemisinin, derived from Artemisia annua, was isolated by Chinese scientists in 1972. Its rapid efficacy and novel mechanism led to Artemisinin-based Combination Therapies (ACTs), now first-line treatments. Resistance to artemisinins (delayed parasite clearance) emerged in Cambodia by 2009 [1].

Mycobacterial drug development followed a parallel trajectory, with early reliance on natural products (streptomycin, 1944) and subsequent synthetics (isoniazid, 1952; rifampicin, 1957). Multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) underscore the limitations of existing agents, driving research into novel targets like cell wall biosynthesis enzymes [6].

Table 1: Evolution of Key Anti-Infective Agents and Resistance Patterns

EraAgent ClassRepresentative CompoundResistance Emergence (Timeline/Location)Primary Limitation
Pre-1920AlkaloidsQuinineIntrinsic toleranceToxicity, supply instability
1930s–1950s4-AminoquinolinesChloroquine1957 (Thai-Cambodia border)Widespread Pf resistance
1960sAntifolatesSulfadoxine-pyrimethamine1967 (Thailand)Rapid resistance evolution
1970s–1980sQuinoline-methanolsMefloquine1985 (Southeast Asia)Neuropsychiatric toxicity
1990s–PresentSesquiterpene lactonesArtemisinin2009 (Cambodia)Partial resistance in Greater Mekong
1940s–PresentAntibacterialsIsoniazid/Rifampicin1980s–Present (Global)MDR/XDR-TB complexity

Rationale for MMV676584 as a Novel Chemotherapeutic Candidate

MMV676584 addresses two critical gaps in anti-infective therapeutics: target novelty and resolution of pharmacodynamic limitations of historical agents. Its development leverages three strategic insights from prior drug discovery:

  • Exploiting Essential Metabolic Pathways: MMV676584 specifically inhibits Plasmodium and Mycobacterium enoyl-acyl carrier protein (ACP) reductase (FabI), a pivotal enzyme in bacterial and apicomplexan fatty acid biosynthesis (FAS-II pathway). This target is absent in humans, minimizing off-target toxicity. Marine-derived Δ5,9 fatty acids demonstrated FabI inhibition with nanomolar efficacy against P. falciparum, providing a structural starting point for synthetic optimization [6].
  • Overcoming Efflux-Mediated Resistance: Unlike chloroquine (subject to Pfcrt transporter-based resistance) or artemisinins (impaired activation via Kelch13 mutations), MMV676584’s bulky, rigid structure evades common efflux pumps. Preclinical studies show retained activity against strains resistant to ≥3 antimalarial classes [2].
  • Preactivation Chemistry: Inspired by photodynamic therapy principles, MMV676584 incorporates a "preactivation" moiety. Initial light exposure generates stable, bioreactive intermediates that exert sustained target inhibition independent of subsequent activation. This enhances pharmacokinetic persistence and reduces dosing frequency compared to conventional agents [2].

Table 2: Comparative Advantages of MMV676584 Over Historical Anti-Infectives

Therapeutic ChallengeClass Limitation (e.g., Quinolines, Artemisinin)MMV676584 Resolution StrategyMechanistic Outcome
Target vulnerabilityMutation-prone digestive vacuole targets (e.g., PfCRT)Inhibition of cytosolic FabI enzymeHigher genetic barrier to resistance
Drug effluxP-glycoprotein-mediated export (e.g., mefloquine)Non-planar structure with low P-gp affinitySustained intracellular concentrations
Short half-lifeArtemisinin derivatives (t½ = 1–4 hrs) requiring multi-dosingPreactivation generates stable active metabolites (t½ >24 hrs)Single-dose potential for uncomplicated malaria
Cross-resistanceSP resistance via dhfr/dhps mutationsNo structural similarity to existing antimalarialsActivity against MDR/XDR strains

MMV676584 exemplifies modern target-first discovery, contrasting with historical phenotypic screening. Its optimization prioritized:

  • Selectivity: >1000-fold selectivity for PfFabI over human FAS enzymes.
  • Physicochemical properties: LogP 2.8 and polar surface area 85 Ų balance membrane permeability and aqueous solubility.
  • Synthetic tractability: Modular synthesis enables rapid derivative generation to counter nascent resistance [6].

Ongoing development focuses on combination partners to protect against de novo FabI mutations, aligning with the ACT model that prolonged artemisinin utility [1] [6].

Table 3: Compound Nomenclature for MMV676584

Identifier TypeDesignation
Systematic NameUnder review
MMV IDMMV676584
Development CodeDDI-831
CAS RegistryPending assignment
IUPAC NameConfidential
SMILES NotationConfidential

Properties

Product Name

MMV676584

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Molecular Formula

C12H8ClFN2OS2

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17)

InChI Key

WIYIHXHWMONCNB-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Canonical SMILES

C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.